L-asparagine

Catalog No.
S519547
CAS No.
70-47-3
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-asparagine

CAS Number

70-47-3

Product Name

L-asparagine

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1

InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)N

Solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL

Synonyms

Asparagine; Altheine; Agedoite; L-Asparagine; NSC 82391; NSC-82391; NSC82391;

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N

Description

The exact mass of the compound Asparagine is 132.0535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29400 mg/l (at 25 °c)29.4 mg/ml at 25 °cpractically insoluble in methanol, ethanol, ether, benzene. soluble in acids and alkaliesin water, 2.94x10+4 mg/l at 25 °c29.4 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760099. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

L-asparagine is a non-essential α-amino acid that plays a crucial role in the biosynthesis of proteins. It is characterized by the presence of an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, which classifies it as a polar, aliphatic amino acid. The molecular formula of L-asparagine is C4H8N2O3C_4H_8N_2O_3, with a molecular weight of approximately 132.12 g/mol. In biological systems, L-asparagine is synthesized from aspartate and glutamine through the action of the enzyme asparagine synthetase, utilizing adenosine triphosphate (ATP) as a cofactor .

In biological systems, asparagine plays several important roles:

  • Protein Synthesis: As a building block for proteins, asparagine contributes to protein structure and function [].
  • Nitrogen Metabolism: Asparagine acts as a carrier of nitrogen between different tissues, facilitating nitrogen transport and utilization [].
  • Cellular Signaling: Asparagine may be involved in cell signaling pathways, although the exact mechanisms are still under investigation [].
, primarily involving its conversion to other compounds. One significant reaction is its hydrolysis by the enzyme asparaginase, which catalyzes the conversion of L-asparagine to L-aspartic acid and ammonia. This reaction is particularly relevant in the context of cancer treatment, as certain leukemia cells lack the ability to synthesize L-asparagine and therefore rely on its availability in the bloodstream. By depleting L-asparagine levels, asparaginase can starve these malignant cells .

Key Reactions:

  • Hydrolysis: L-asparagine + Water → L-aspartic acid + Ammonia (catalyzed by asparaginase).
  • Synthesis: L-aspartate + Glutamine + ATP → L-asparagine + AMP + Pyrophosphate (catalyzed by asparagine synthetase).

L-asparagine plays several critical roles in biological systems:

  • It serves as a building block for protein synthesis.
  • It participates in nitrogen metabolism and detoxification processes.
  • It is involved in various metabolic pathways, including the synthesis of nucleotides and other amino acids .

In addition to its metabolic functions, L-asparagine has been identified as a signaling molecule that influences cell migration and proliferation, particularly in neural development .

L-asparagine has several important applications:

  • Pharmaceuticals: It is used in cancer therapy, particularly for treating acute lymphoblastic leukemia through asparaginase treatment.
  • Food Industry: As an amino acid supplement, it enhances protein content in various food products.
  • Biotechnology: It serves as a substrate for microbial fermentation processes and is utilized in cell culture media to support growth .

L-asparagine interacts with various enzymes and transporters:

  • Asparaginase: This enzyme hydrolyzes L-asparagine into L-aspartic acid and ammonia, which is crucial for its therapeutic use in cancer treatment.
  • Asparagine Synthetase: Catalyzes the formation of L-asparagine from L-aspartate and glutamine, playing a vital role in amino acid metabolism .
  • Transport Proteins: Specific transporters facilitate the uptake of L-asparagine into cells, influencing its availability for metabolic processes .

L-asparagine shares similarities with several other amino acids. Here are some comparable compounds:

CompoundStructure/CharacteristicsUnique Features
L-Aspartic AcidAn α-amino acid with an acidic side chainPrecursor to L-asparagine; involved in neurotransmission
GlutamineAn α-amino acid with an amide side chainPrecursor for nitrogen metabolism; important for immune function
SerineAn α-amino acid containing a hydroxyl groupInvolved in protein synthesis; precursor for cysteine
Glutamic AcidAn α-amino acid that acts as a neurotransmitterPrecursor for GABA; involved in synaptic transmission

L-asparagine's uniqueness lies in its specific role in protein synthesis and nitrogen metabolism, along with its therapeutic application in oncology through enzymatic hydrolysis by asparaginase .

L-asparagine biosynthesis is catalyzed by asparagine synthetase, an enzyme that exists in multiple isoforms with distinct structural and functional characteristics. Two primary forms of asparagine synthetase have been identified across different organisms, each differing in their nitrogen donor specificity and evolutionary distribution [1] [2].

Asparagine Synthetase A (AS-A)

Asparagine synthetase A, encoded by the asnA gene, represents the prokaryote-specific isoform that exclusively utilizes ammonia as its nitrogen donor [2]. This enzyme catalyzes the reaction: L-aspartate + ATP + NH₃ + Mg²⁺ → L-asparagine + AMP + pyrophosphate. AS-A exhibits a homodimeric structure and demonstrates thermolabile properties, making it sensitive to elevated temperatures [2]. The enzyme displays a Michaelis constant for ammonia of approximately 0.3 millimolar at neutral pH conditions [2].

The structural organization of AS-A consists of an eight-stranded, mostly antiparallel β-sheet core flanked by two long and eight shorter α-helices, with a small lobe composed of a three-stranded β-sheet completing the protein fold [3]. L-asparagine binds in a relatively open and solvent-exposed cleft located on the surface of the eight-stranded β-sheet [3]. Despite low sequence similarity, the overall structure demonstrates remarkable similarity to the catalytic domain of yeast aspartyl-transfer ribonucleic acid synthetase, suggesting evolutionary relationships through common ancestral origins [4] [5].

Asparagine Synthetase B (AS-B)

Asparagine synthetase B, encoded by the asnB gene, represents the more evolutionarily widespread isoform found in both prokaryotes and eukaryotes [1] [2]. This enzyme demonstrates dual nitrogen donor capability, utilizing either glutamine or ammonia as nitrogen sources, with glutamine serving as the preferred substrate in eukaryotic systems [1]. AS-B forms either homodimeric or homotetrameric structures depending on the organism and exhibits greater thermal stability compared to AS-A [2].

The enzymatic mechanism of AS-B involves three distinct chemical reactions occurring within two spatially separated active sites [6] [7]. The carboxy-terminal domain contains the synthetase active site responsible for aspartate activation, while the amino-terminal domain houses the glutaminase active site for glutamine hydrolysis [6] [7]. These domains are connected by an intramolecular tunnel approximately 20 angstroms in length, facilitating ammonia transfer between catalytic sites [6].

The reaction mechanism begins with the adenosine triphosphate-dependent activation of L-aspartate to form a β-aspartyl-adenosine monophosphate intermediate [8] [7]. Simultaneously, glutamine undergoes hydrolysis at the amino-terminal active site, generating glutamate and ammonia [8] [7]. The ammonia subsequently diffuses through the interdomain tunnel to perform nucleophilic attack on the electrophilic β-aspartyl-adenosine monophosphate intermediate, yielding L-asparagine and adenosine monophosphate as final products [8] [7].

Glutamine-Dependent vs. Ammonia-Dependent Synthesis

The mechanistic differences between glutamine-dependent and ammonia-dependent asparagine synthesis reflect fundamental distinctions in nitrogen utilization strategies and metabolic efficiency [2] [9].

Glutamine-Dependent Pathway

The glutamine-dependent pathway represents the predominant mechanism in eukaryotic systems and many prokaryotes [1]. This pathway offers significant advantages under nitrogen-limiting conditions, as glutamine serves as a readily available nitrogen carrier that can be efficiently channeled into asparagine synthesis [2]. The glutaminase domain of AS-B catalyzes the hydrolysis of glutamine with a Michaelis constant of approximately 0.63 millimolar under standard conditions [9].

Kinetic analysis reveals that the glutamine hydrolysis reaction proceeds largely independently of aspartate activation, indicating that the two active sites operate in an uncoupled manner [9]. This mechanistic feature allows for flexible nitrogen utilization based on cellular glutamine availability. The enzyme demonstrates substrate-independent glutaminase activity, enabling continuous ammonia production even in the absence of aspartate [2].

The glutamine-dependent mechanism involves ordered substrate binding, with adenosine triphosphate and aspartate binding first, followed by pyrophosphate release and subsequent ammonia addition [9]. This ordered mechanism ensures proper stoichiometry maintenance throughout the reaction cycle. Asparagine acts as a potent feedback inhibitor of both glutamine-dependent and ammonia-dependent activities, with inhibition occurring through formation of an abortive enzyme-substrate complex [10].

Ammonia-Dependent Pathway

The ammonia-dependent pathway operates through direct ammonia utilization without requiring glutamine hydrolysis [2]. This mechanism becomes particularly important under conditions of limited glutamine availability or when ammonia concentrations are elevated. AS-A exclusively employs this pathway, while AS-B can utilize ammonia as an alternative nitrogen source when glutamine is limiting [2].

Kinetic studies demonstrate that ammonia-dependent synthesis follows different binding patterns compared to glutamine-dependent reactions [9]. Double reciprocal plots between adenosine triphosphate and aspartate versus ammonia show parallel patterns, indicating irreversible product release between ammonia binding and other substrate interactions [9]. This mechanistic difference reflects the simplified nature of ammonia-dependent synthesis, which eliminates the need for glutamine hydrolysis and interdomain ammonia transfer.

The ammonia-dependent pathway exhibits lower efficiency under physiological conditions due to the typically low intracellular ammonia concentrations [2]. However, this pathway provides metabolic flexibility during periods of nitrogen stress or when alternative nitrogen sources become available.

Compartmentalization in Eukaryotic Cells

Eukaryotic asparagine synthesis demonstrates complex subcellular compartmentalization patterns that reflect the specialized metabolic requirements of different cellular organelles and the coordination of nitrogen metabolism with other biosynthetic processes [11] [12] [13].

Cytoplasmic Localization

The primary site of asparagine synthesis in eukaryotic cells is the cytoplasm, where asparagine synthetase demonstrates its highest activity and concentration [12]. Cytoplasmic localization facilitates integration with the broader amino acid metabolic network, including the glutamine synthetase/glutamate synthase cycle that provides glutamine substrate for asparagine synthesis [1]. The cytoplasmic pool of asparagine synthetase responds rapidly to changes in amino acid availability and cellular stress conditions [8].

In Saccharomyces cerevisiae, both Asn1 and Asn2 proteins form filamentous structures termed cytoophidia in the cytoplasm during diauxic and stationary growth phases [11]. These cytoophidia represent higher-order assemblies that may serve regulatory functions in response to glucose deprivation and metabolic stress [11]. The formation of these structures appears to be regulated by nutrient availability, with glucose deprivation inducing filament assembly [11].

Nuclear Association

Recent investigations have revealed unexpected nuclear associations of asparagine synthetase, particularly during cell division processes [12]. In yeast systems engineered with nuclear localization signals, asparagine synthetase demonstrates co-localization with mitotic spindle components during cell division [12]. This association occurs independently of the enzyme's catalytic activity, suggesting additional cellular functions beyond asparagine biosynthesis [12].

The nuclear association of asparagine synthetase appears to represent a moonlighting function related to cell cycle regulation [12]. Treatment with nocodazole, which depolymerizes microtubules, eliminates the association between asparagine synthetase and mitotic spindle components, confirming the specificity of this interaction [12]. These findings suggest that asparagine synthetase may participate in cell division coordination, although the precise molecular mechanisms remain under investigation.

Mitochondrial Relationships

While asparagine synthetase itself does not localize to mitochondria, mitochondrial metabolism plays a crucial role in providing substrates for asparagine synthesis [13] [14]. Mitochondrial respiration generates aspartate through the tricarboxylic acid cycle, which serves as the essential carbon skeleton for asparagine biosynthesis [13]. Studies demonstrate that asparagine synthesis represents a fundamental purpose of mitochondrial respiration in proliferating cells [13].

Inhibition of mitochondrial electron transport chain activity leads to depletion of both aspartate and asparagine, resulting in activation of activating transcription factor 4 and impairment of mechanistic target of rapamycin complex 1 activity [13]. Exogenous asparagine can restore cellular proliferation and metabolic activities even under conditions of impaired mitochondrial respiration, highlighting the central importance of asparagine in cellular metabolism [13].

The relationship between mitochondrial function and asparagine synthesis extends to cancer cell metabolism, where asparagine synthesis serves as a metabolic vulnerability that can be therapeutically targeted [13]. The dependence of asparagine synthesis on mitochondrial aspartate production creates metabolic coupling between respiratory function and amino acid homeostasis.

Allosteric Regulation and Feedback Mechanisms

Asparagine synthetase activity is subject to sophisticated regulatory mechanisms that coordinate enzyme function with cellular metabolic demands and stress responses [15] [8] [2].

Feedback Inhibition by Asparagine

Asparagine itself serves as a potent feedback inhibitor of asparagine synthetase activity, providing homeostatic control over asparagine production [2]. This inhibition affects both AS-A and AS-B isoforms, with asparagine binding preventing excessive accumulation of the amino acid [2]. Kinetic studies reveal that asparagine inhibition occurs through formation of an abortive enzyme-substrate complex, particularly in cysteine-1 mutants where glutamine-dependent activity is abolished [10].

The feedback inhibition mechanism involves asparagine binding to regulatory sites distinct from the active site, suggesting allosteric regulation [10]. This regulatory mechanism ensures that asparagine synthesis responds appropriately to cellular asparagine levels, preventing wasteful overproduction while maintaining adequate supplies for protein synthesis and other metabolic processes.

Transcriptional Regulation through Stress Response Pathways

Asparagine synthetase expression is highly regulated at the transcriptional level through multiple stress-responsive pathways [8]. The amino acid response pathway, mediated by general control nonderepressible-2 kinase and activating transcription factor 4, represents the primary mechanism for asparagine synthetase upregulation during amino acid limitation [8]. This pathway responds to uncharged transfer ribonucleic acid accumulation, which signals amino acid deprivation to the cellular regulatory machinery [8].

The C/EBP-activating transcription factor response element within the asparagine synthetase promoter serves as the binding site for activating transcription factor 4, enabling transcriptional activation during stress conditions [8]. Endoplasmic reticulum stress also induces asparagine synthetase expression through the protein kinase ribonucleic acid-like endoplasmic reticulum kinase-eukaryotic initiation factor 2α-activating transcription factor 4 arm of the unfolded protein response [8].

Substrate-Dependent Allosteric Effects

Asparagine synthetase demonstrates complex allosteric behavior in response to substrate availability and binding [2] [9]. The enzyme exhibits substrate-dependent conformational changes that modulate catalytic efficiency and substrate affinity. Adenosine triphosphate binding influences the enzyme's affinity for aspartate, while glutamine availability affects the efficiency of ammonia channeling between active sites [9].

The allosteric regulation extends to the coordination between the glutaminase and synthetase domains in AS-B [9]. Unlike some related enzymes such as carbamoyl phosphate synthetase, asparagine synthetase does not demonstrate tight coupling between domain activities, allowing for independent regulation of glutamine hydrolysis and asparagine synthesis rates [9]. This regulatory flexibility enables the enzyme to respond to varying substrate concentrations and metabolic conditions.

Protein-Protein Interactions and Higher-Order Assembly

Recent research has revealed that asparagine synthetase can form higher-order protein assemblies that may serve regulatory functions [11]. In yeast, Asn1 and Asn2 proteins co-localize within cytoophidia structures, with Asn2 filament formation being largely dependent on Asn1 [11]. Mutagenesis of key residues at the dimer interface can alter filament formation patterns, suggesting that protein-protein interactions contribute to regulatory control [11].

The formation of cytoophidia appears to be regulated by metabolic status, with glucose deprivation inducing filament assembly [11]. These structures may represent a mechanism for sequestering enzyme activity during specific metabolic conditions or for coordinating asparagine synthesis with other metabolic pathways. The proximity of asparagine synthetase cytoophidia to cytidine triphosphate synthase filaments suggests potential metabolic coordination between amino acid and nucleotide biosynthesis [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pellets or Large Crystals
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Monohydrate: White crystalline powder; [Alfa Aesar MSDS]
Solid

Color/Form

Orthorhombic bisphenoidal crystals

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

Density

1.543 g/cu cm at 15/4 °C

LogP

-3.82
-3.82
log Kow = -3.82

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

234-235 °C
234 - 235 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Z33R5TKO7

Related CAS

28088-48-4

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Pharmacology

A non-essential amino acid. Asparagine is critical for the production of the body's proteins, enzymes and muscle tissue. Supplements of this amino acid are claimed to balance nervous system function.
Asparagine is a non-essential amino acid in humans, Asparagine is a beta-amido derivative of aspartic acid and plays an important role in the biosynthesis of glycoproteins and other proteins. A metabolic precursor to aspartate, Asparagine is a nontoxic carrier of residual ammonia to be eliminated from the body. Asparagine acts as diuretic. (NCI04)

Mechanism of Action

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins.
Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.

Vapor Pressure

0.00000005 [mmHg]

Other CAS

70-47-3
5794-13-8

Wikipedia

Asparagine
Suxamethonium_chloride

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

Produced by direct fermentation of carbohydrates
Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.

General Manufacturing Information

Construction
L-Asparagine: ACTIVE
Asparagine: ACTIVE
Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.
First isolated from asparagus juice
Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.
Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...

Dates

Last modified: 08-15-2023
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